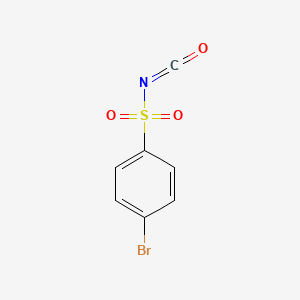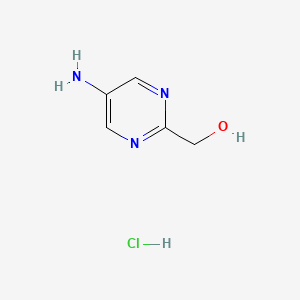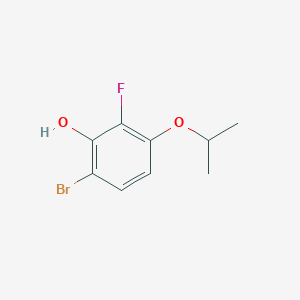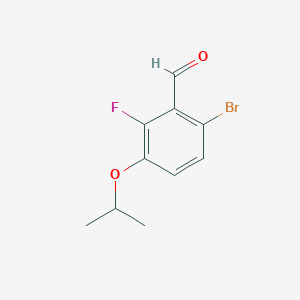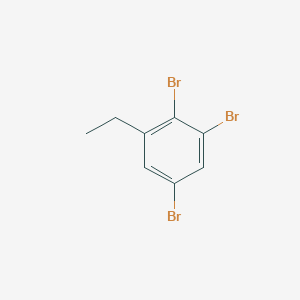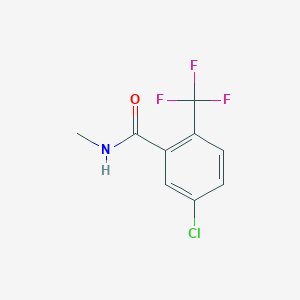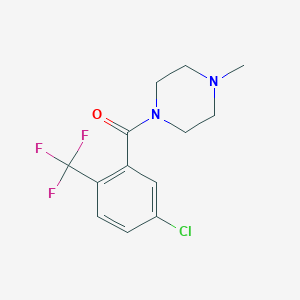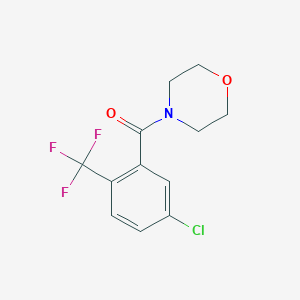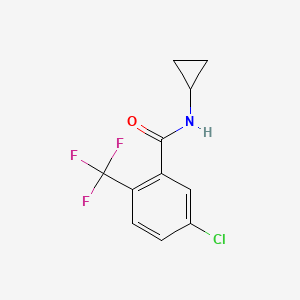
(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone” is a benzamide derivative . It has been identified as a side product in the synthesis of certain benzothiazinones .
Synthesis Analysis
This compound is formed as a result of competitive reaction pathways during the synthesis of the BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one . The original synthetic route involves reacting the corresponding benzoyl isothiocyanate with piperidine as a secondary amine .Chemical Reactions Analysis
As mentioned earlier, this compound is formed as a side product in the synthesis of certain benzothiazinones . The synthesis involves a nucleophilic attack during which competitive reaction pathways lead to the formation of this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.7 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Structural Characterization in Drug Synthesis : A study by Eckhardt et al. (2020) details the crystal and molecular structure of a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which was identified as a side product in the synthesis of an anti-tuberculosis drug candidate (Eckhardt et al., 2020).
Synthesis and Structural Analysis : Karthik et al. (2021) synthesized a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This study focused on characterizing the compound using various spectroscopic techniques and revealed insights into its molecular structure, confirming the conformation of the piperidine ring and various intermolecular interactions (Karthik et al., 2021).
Synthesis and Antimicrobial Activity : Mallesha and Mohana (2014) investigated the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. The study identified compounds with significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Crystal Structure Analysis : A study by Revathi et al. (2015) focused on the crystal structure of an adduct comprising a common (4-chlorophenyl)methanone component with 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents. The research provided detailed insights into the molecular orientation and intermolecular hydrogen bonds in the crystal structure (Revathi et al., 2015).
Research on Synthesis Methods : Zheng Rui (2010) explored the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating a process that yielded reasonable overall yield and confirmed the structures of intermediates and the target compound (Zheng Rui, 2010).
Antileukemic Activity : A study by Vinaya et al. (2011) synthesized and evaluated the antiproliferative activity of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives against leukemia cells, discovering compounds with significant anticancer potential (Vinaya et al., 2011).
Propriétés
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-9-4-5-11(13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJANKAGMMYZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

